N-(4-methylphenyl)-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-11(14)10-6-12-7-15-10/h2-7H,1H3,(H,13,14) |
InChI Key |
VCKQZTWJBZVRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methylphenylamine with thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Kinase Inhibition:
- Dasatinib: Inhibits Abl and Src kinases with subnanomolar potency (IC₅₀ ~ 0.5 nM). The 2-chloro-6-methylphenyl and hydroxyethyl-piperazinyl groups are critical for binding to kinase ATP pockets .
- The 4-methylphenyl group may reduce steric hindrance compared to bulkier substituents .
Antimicrobial Activity:
- Nitrothiophene Carboxamides (e.g., Compound 9, CAS 796081-45-3): Exhibit narrow-spectrum antibacterial activity via EthA activation in Mycobacterium tuberculosis. The nitro group is essential for prodrug activation .
- N-(4-Methylphenyl) Analogs: Lack nitro groups, suggesting divergent mechanisms.
Key Insight : Substituents dictate target specificity. Nitrothiophene derivatives prioritize bacterial targets, while kinase inhibitors rely on halogenated aryl groups and heterocyclic extensions .
Physicochemical Properties
Key Insight : Fluorination improves solubility and metabolic stability, while piperazinyl groups (e.g., Dasatinib) enhance water solubility but increase metabolic complexity .
Structural and Crystallographic Comparisons
- Crystal Packing : While direct data for this compound are absent, analogs like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibit significant dihedral angles (~56°) between aryl rings, stabilized by C–H⋯N and π–π interactions . Similar weak interactions likely govern the packing of thiazole carboxamides.
Biological Activity
N-(4-Methylphenyl)-1,3-thiazole-5-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound features a thiazole ring, which is known for its significant biological properties. The synthesis typically involves reactions that introduce the methylphenyl group and the carboxamide functionality to the thiazole core. Various methods have been reported for synthesizing this compound, often utilizing coupling reactions between thiazole derivatives and aryl amines.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones that suggest its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 18 |
| Escherichia coli | 1.0 | 15 |
| Pseudomonas aeruginosa | 2.0 | 12 |
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. A study utilized carrageenan-induced paw edema in rats as a model to assess its efficacy. Results showed a significant reduction in inflammation compared to control groups, indicating its potential as a COX inhibitor.
| Treatment Group | Inflammation Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 46.7 |
| Diclofenac | 50.0 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies suggest that it binds effectively to the active sites of COX-1 and COX-2.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : In a rat model of inflammation, administration of the compound resulted in significant anti-inflammatory effects without major side effects, suggesting a favorable safety profile.
- Cancer Cell Line Studies : In vitro assays demonstrated cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values indicating potent antiproliferative effects.
Q & A
Q. What are the optimized synthetic routes for N-(4-methylphenyl)-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a thiazole-5-carboxylic acid derivative with 4-methylaniline. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., EDC) or thionyl chloride to generate the reactive acyl chloride intermediate .
- Amide bond formation : React the activated intermediate with 4-methylaniline in aprotic solvents (e.g., DMF or dichloromethane) under inert atmosphere .
- Yield optimization : Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 20–30% improvement) by promoting efficient mixing and reducing side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the thiazole ring substitution pattern and amide linkage. Aromatic protons in the 4-methylphenyl group appear as distinct singlets (δ 7.2–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Essential for purity assessment (>95% purity threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 259.08) .
Q. What preliminary biological screening approaches are recommended for this compound?
- In vitro cytotoxicity assays : Use MTT or resazurin-based protocols against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Enzyme inhibition studies : Screen against kinases or proteases using fluorogenic substrates to identify potential targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Substitution at the thiazole ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at position 2 to modulate electronic properties and binding affinity .
- Variation of the aryl group : Replace 4-methylphenyl with heteroaromatic rings (e.g., pyridyl) to assess π-π stacking interactions in target binding pockets .
- Bioisosteric replacements : Substitute the carboxamide with sulfonamide or urea groups to evaluate metabolic stability .
Q. How should contradictory data on biological activity be resolved?
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism of action .
Q. What computational strategies are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hinge region interactions) .
- Free energy calculations : Apply MM-GBSA to rank binding affinities of structural analogs .
Q. How can polymorph screening improve crystallographic characterization?
- Solvent crystallization screens : Test 5–10 solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate stable polymorphs .
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on resolving disorder in the 4-methylphenyl group .
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions between polymorphic forms .
Methodological Considerations
- Data contradiction resolution : Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside enzyme activity assays) .
- Synthetic scalability : Transition from batch to flow chemistry for multi-gram synthesis while maintaining >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
